REACTION_CXSMILES
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[CH3:1][S:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[Br:10]N1C(=O)CCC1=O>C(#N)C.C(Cl)(Cl)(Cl)Cl>[Br:10][C:8]1[CH:9]=[C:3]([S:2][CH3:1])[CH:4]=[CH:5][C:6]=1[NH2:7] |f:2.3|
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Name
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|
Quantity
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1 mL
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Type
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reactant
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Smiles
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CSC1=CC=C(N)C=C1
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Name
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|
Quantity
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1.6 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
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acetonitrile carbon tetrachloride
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Quantity
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0 (± 1) mol
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Type
|
solvent
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Smiles
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C(C)#N.C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 30 min
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Duration
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30 min
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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ADDITION
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Details
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To the residue was added 100 mL of ethyl acetate
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Type
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WASH
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Details
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the organic solution was washed sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous brine (100 mL each)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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FILTRATION
|
Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
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Type
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CUSTOM
|
Details
|
to yield a viscous oil
|
Type
|
CUSTOM
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Details
|
The crude material was purified by flash chromatography on a Biotage Horizon® system (silica gel, 0 to 30% ethyl acetate/hexanes gradient)
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Name
|
|
Type
|
product
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Smiles
|
BrC1=C(N)C=CC(=C1)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |